molecular formula C6H10O2 B14781762 [(1R)-3-oxabicyclo[3.1.0]hexan-1-yl]methanol

[(1R)-3-oxabicyclo[3.1.0]hexan-1-yl]methanol

Cat. No.: B14781762
M. Wt: 114.14 g/mol
InChI Key: XSWOPLJKFIQKGK-PRJDIBJQSA-N
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Description

[(1R)-3-oxabicyclo[310]hexan-1-yl]methanol is a bicyclic compound with a unique structure that includes an oxirane ring fused to a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R)-3-oxabicyclo[3.1.0]hexan-1-yl]methanol typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would likely include optimizing reaction conditions to ensure high yield and purity, as well as developing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

[(1R)-3-oxabicyclo[3.1.0]hexan-1-yl]methanol can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methanol group, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: The major product would be the corresponding carboxylic acid.

    Reduction: The major product would be the corresponding alcohol.

    Substitution: The major product would be the substituted ether.

Scientific Research Applications

[(1R)-3-oxabicyclo[3.1.0]hexan-1-yl]methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(1R)-3-oxabicyclo[3.1.0]hexan-1-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1R)-3-oxabicyclo[3.1.0]hexan-1-yl]methanol is unique due to its oxirane ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.

Properties

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

[(1R)-3-oxabicyclo[3.1.0]hexan-1-yl]methanol

InChI

InChI=1S/C6H10O2/c7-3-6-1-5(6)2-8-4-6/h5,7H,1-4H2/t5?,6-/m1/s1

InChI Key

XSWOPLJKFIQKGK-PRJDIBJQSA-N

Isomeric SMILES

C1C2[C@@]1(COC2)CO

Canonical SMILES

C1C2C1(COC2)CO

Origin of Product

United States

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